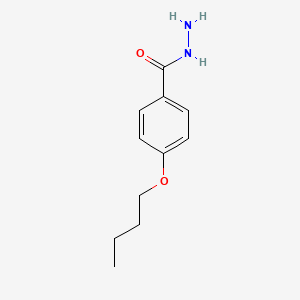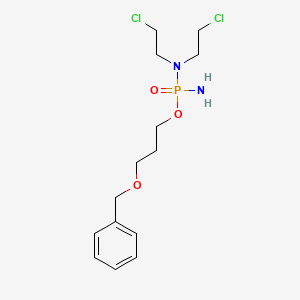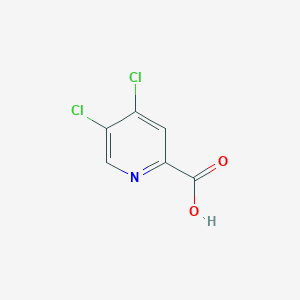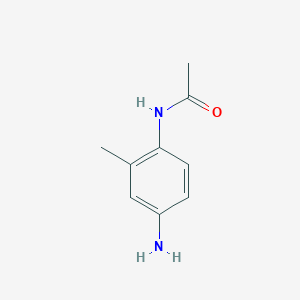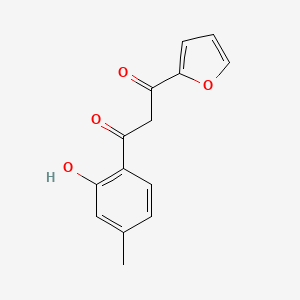
1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" is a multifunctional molecule that contains a furan ring, a hydroxy group, and a diketone moiety. This structure suggests potential reactivity in various chemical reactions and could serve as a building block in organic synthesis. The furan ring, in particular, is a versatile component in heterocyclic chemistry and is found in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of furan-containing compounds can be achieved through various methods. For instance, a gold-catalyzed synthesis of 1-(furan-3-yl)-1,2-diones has been reported, which indicates that similar catalytic systems might be applicable for synthesizing the target compound . Another relevant synthesis approach is the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, which involves α-alkoxyalkylation catalyzed by K10 montmorillonite under solvent-free conditions . Although the target compound is not directly mentioned, these methods provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, with the potential for various substituents to influence the overall properties of the compound. The synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles, for example, demonstrates the reactivity of furan derivatives and the possibility of forming spiro compounds and other complex structures . This suggests that the target compound could also exhibit interesting reactivity patterns and structural features.
Chemical Reactions Analysis
Furan derivatives can participate in a range of chemical reactions. The atom-economical synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes is an example of the versatility of furan chemistry . Additionally, the reactions of furan and alkylfurans with OH radicals have been studied, showing that furan derivatives can act as clean sources of unsaturated 1,4-dicarbonyls . These studies provide a foundation for understanding the potential reactions that "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be influenced by their functional groups. For instance, the efficient synthesis of 3-phenylnaphtho[2,3-b]furan-4,9-diones in water and their fluorimetric study in solutions highlight the impact of the furan moiety on the optical properties of these compounds . The photoinduced oxidative annulation of furan derivatives also reveals the potential for these compounds to exhibit excited-state intramolecular proton transfer (ESIPT), which could be relevant for the target compound . These insights into the properties of furan derivatives are essential for understanding the behavior of "1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione" in various environments.
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Polyheterocyclic Synthesis
1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione has been utilized in photocatalysis. A study demonstrated its use in a photoinduced oxidative annulation process, leading to the synthesis of highly functionalized polyheterocyclic compounds (Zhang et al., 2017).
Green Chemistry Applications
The compound is involved in green chemistry innovations, such as a one-pot synthesis approach for 3-(furan-2-yl)-4H-chromen-4-ones, utilizing solvent-free conditions and K10 montmorillonite as a catalyst (Han et al., 2016).
Structural Analysis and Theoretical Investigations
The structural characteristics of derivatives of this compound have been extensively analyzed using various spectroscopy techniques, providing insight into their molecular configurations and potential applications (Silva et al., 2018).
Novel Heterocyclization Approaches
Its role in the synthesis of polysubstituted furans through novel heterocyclization methods has been explored, contributing to advancements in organic synthesis (Damavandi et al., 2012).
Antimicrobial Research
Research into its derivatives has shown potential in antimicrobial applications, with studies indicating its effectiveness in forming metal complexes with significant antibacterial and antifungal properties (Sampal et al., 2018).
Luminescence and Optical Studies
The compound has been investigated for its luminescence properties, especially in the formation of metal complexes with various lanthanides, highlighting its potential in optical applications (Meshkova et al., 2011).
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9-4-5-10(11(15)7-9)12(16)8-13(17)14-3-2-6-18-14/h2-7,15H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWHQRLCMKVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357803 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
CAS RN |
51379-21-6 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

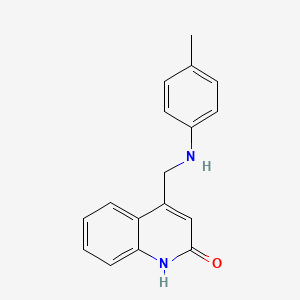
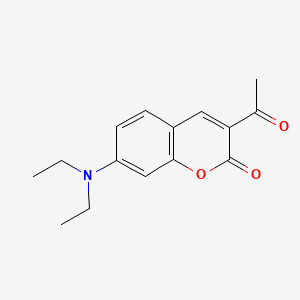
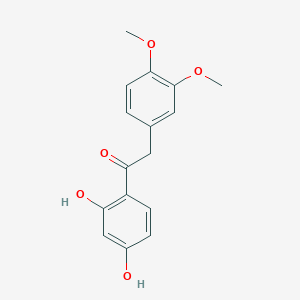
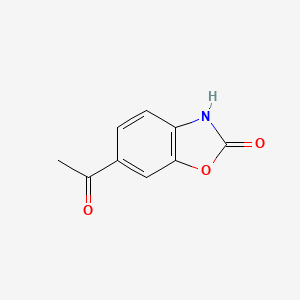
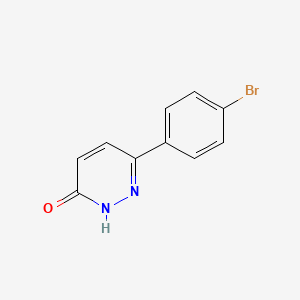
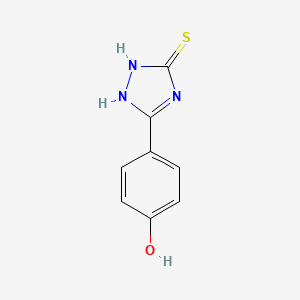
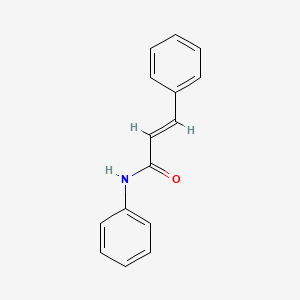
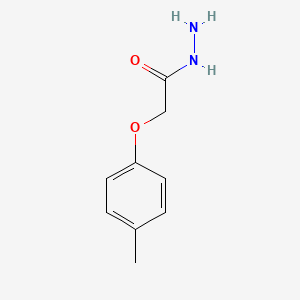
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
